![molecular formula C19H18N2O4S2 B2726325 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-64-9](/img/structure/B2726325.png)
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound that has been studied for its potential pharmacological activities . It is part of a class of compounds known as acetamides . The compound is available for purchase for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study described the synthesis of 4-(4-methoxyphenyl)thiazol-2-amine derivatives, which involved the reaction of 3-amino-3-thioxopropanamides with α-bromoketones .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as X-ray diffraction . The structure of N-(4-methoxyphenyl)-2-oxo-2-(4-phenylthiazol-2-yl)acetamide, a related compound, was confirmed by spectroanalytical data including NMR, IR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 3-amino-3-thioxopropanamides with α-bromoketones has been reported to yield substituted thiazol-2-yl-acetamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Scientific Research Applications
Antimicrobial Activity
Researchers have synthesized novel heterocyclic compounds, including thiazole derivatives, by incorporating a sulfonamide moiety, aiming to develop antimicrobial agents. These synthesized compounds have shown promising in vitro antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Darwish et al., 2014).
Anticancer and Antiviral Properties
Studies have also explored the pharmacological potential of derivatives of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and experimental evaluations have revealed moderate inhibitory effects on tumor cells and potential as antioxidant agents, highlighting their relevance in cancer and viral infection treatments (Faheem, 2018).
Antinociceptive Pharmacology
Investigations into the antinociceptive properties of this compound derivatives have identified their potential in alleviating pain through the modulation of specific receptors, suggesting a new avenue for the development of pain management therapies (Porreca et al., 2006).
Enzyme Inhibition and Molecular Docking Studies
Research has further extended to the synthesis and evaluation of thiazole derivatives as enzyme inhibitors, particularly focusing on their binding affinities and selectivities through molecular docking studies. These studies provide insights into the molecular interactions between the synthesized compounds and target enzymes, offering a basis for the development of drugs with improved efficacy and selectivity (Jung et al., 2004).
Antioxidant and Anti-inflammatory Activities
Several studies have synthesized and evaluated thiazole and thiadiazole derivatives for their antioxidant and anti-inflammatory activities. These compounds have shown significant efficacy in scavenging free radicals and inhibiting inflammatory processes, which could be beneficial in the treatment of diseases associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on “N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” and similar compounds could involve further studies on their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds have shown promising antimicrobial activity and have potential to be used as lead compounds for rational drug designing .
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-15-7-5-14(6-8-15)17-12-26-19(20-17)21-18(22)11-13-3-9-16(10-4-13)27(2,23)24/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHRGHRPAYFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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